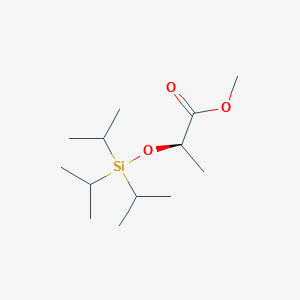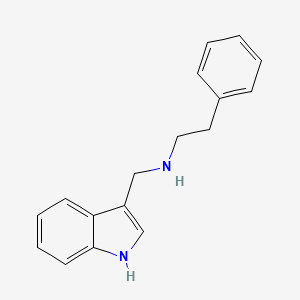![molecular formula C17H18N2 B11860128 4-[(Piperidin-1-yl)methyl]naphthalene-1-carbonitrile CAS No. 88441-24-1](/img/structure/B11860128.png)
4-[(Piperidin-1-yl)methyl]naphthalene-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Piperidin-1-ylmethyl)-1-naphthonitrile is a chemical compound that features a piperidine ring attached to a naphthalene core via a methylene bridge. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the piperidine and naphthonitrile moieties in its structure allows for diverse chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-1-ylmethyl)-1-naphthonitrile typically involves the following steps:
Formation of the Naphthonitrile Core: The naphthonitrile core can be synthesized through a nitrile formation reaction, such as the Rosenmund-von Braun reaction, where a halogenated naphthalene reacts with a cyanide source.
Attachment of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction. This involves the reaction of the naphthonitrile core with piperidine in the presence of a suitable base, such as sodium hydride or potassium carbonate, to form the desired product.
Industrial Production Methods
Industrial production of 4-(Piperidin-1-ylmethyl)-1-naphthonitrile may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Catalysts and solvents are chosen to maximize yield and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Piperidin-1-ylmethyl)-1-naphthonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the nitrile group to an amine or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
4-(Piperidin-1-ylmethyl)-1-naphthonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: Its unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound’s biological activity is explored for potential therapeutic applications, including antiviral, anticancer, and antimicrobial properties.
Wirkmechanismus
The mechanism of action of 4-(Piperidin-1-ylmethyl)-1-naphthonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The nitrile group may also participate in interactions with nucleophilic sites on proteins or other biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Piperidin-1-ylmethyl)-1-naphthaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.
4-(Piperidin-1-ylmethyl)-1-naphthol: Contains a hydroxyl group instead of a nitrile group.
4-(Piperidin-1-ylmethyl)-1-naphthoic acid: Features a carboxylic acid group instead of a nitrile group.
Uniqueness
4-(Piperidin-1-ylmethyl)-1-naphthonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and potential biological activity. The combination of the piperidine ring and the naphthonitrile core allows for versatile applications in various fields of research.
Eigenschaften
CAS-Nummer |
88441-24-1 |
|---|---|
Molekularformel |
C17H18N2 |
Molekulargewicht |
250.34 g/mol |
IUPAC-Name |
4-(piperidin-1-ylmethyl)naphthalene-1-carbonitrile |
InChI |
InChI=1S/C17H18N2/c18-12-14-8-9-15(13-19-10-4-1-5-11-19)17-7-3-2-6-16(14)17/h2-3,6-9H,1,4-5,10-11,13H2 |
InChI-Schlüssel |
COYITFZHPIDVHG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CC2=CC=C(C3=CC=CC=C23)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Fluoro-4-[[5-(3-hydroxypropyl)imidazol-1-yl]methyl]benzonitrile](/img/structure/B11860062.png)
![N-(2-Chloroethyl)-N-methyl-5H-indeno[1,2-B]pyridin-5-amine](/img/structure/B11860063.png)




![N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,2-a]pyridine-7-carboxamide](/img/structure/B11860116.png)

![Methyl 3-bromoimidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B11860124.png)

![tert-Butyl 9-fluoro-2,6-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B11860136.png)
